molecular formula C15H19F3N2O2S B12957471 N'-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide

N'-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide

Katalognummer: B12957471
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: UGWASRQDHDWKCE-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H19F3N2O3S It is known for its unique structure, which includes a cyclohexyl group, a trifluoroethylidene moiety, and a sulfonohydrazide group attached to a methylbenzenesulfonyl ring

Vorbereitungsmethoden

The synthesis of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 1-cyclohexyl-2,2,2-trifluoroethylidene with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylidene moiety and the sulfonohydrazide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide can be compared with similar compounds such as:

    N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methoxybenzenesulfonohydrazide: This compound has a methoxy group instead of a methyl group, which may alter its reactivity and applications.

    N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-chlorobenzenesulfonohydrazide:

Eigenschaften

Molekularformel

C15H19F3N2O2S

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[(Z)-(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H19F3N2O2S/c1-11-7-9-13(10-8-11)23(21,22)20-19-14(15(16,17)18)12-5-3-2-4-6-12/h7-10,12,20H,2-6H2,1H3/b19-14-

InChI-Schlüssel

UGWASRQDHDWKCE-RGEXLXHISA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2CCCCC2)\C(F)(F)F

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CCCCC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.